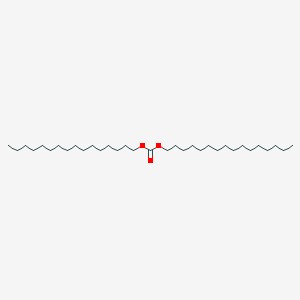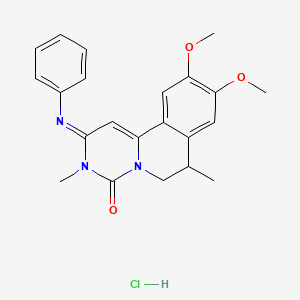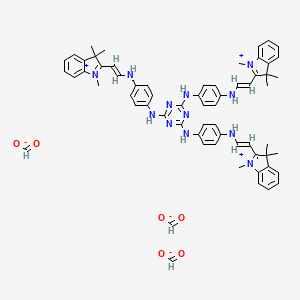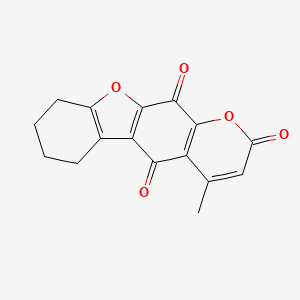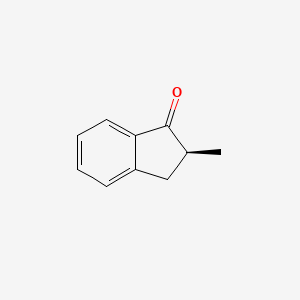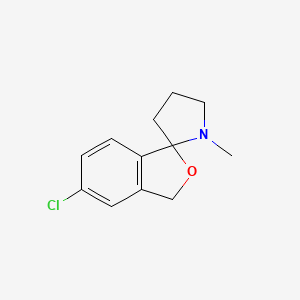
5-Chloro-1'-methylspiro(isobenzofuran-1(3H),2'-pyrrolidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is a spirocyclic compound that features a unique structure combining an isobenzofuranone moiety with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) typically involves the reaction of isobenzofuranone derivatives with pyrrolidine under specific conditions. One common method includes the use of ninhydrin and 1-benzylidene-2-phenylhydrazine derivatives in an acetic acid medium at room temperature, followed by oxidative cleavage . Another approach involves the use of molecular oxygen as an oxidant in subcritical water, which facilitates the formation of the spirocyclic structure .
Industrial Production Methods
The use of environmentally benign procedures, such as those employing molecular oxygen in subcritical water, could be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or hydrogen peroxide in subcritical water.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, subcritical water conditions.
Reduction: DIBAL-H, low temperatures (e.g., -30°C to -78°C).
Substitution: Nucleophiles, catalysts like palladium.
Major Products Formed
Oxidation: Formation of isobenzofuran-1,3-dione derivatives.
Reduction: Formation of reduced isobenzofuranone derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-5-methoxy-7-methylphthalide: An isobenzofuranone derivative with antioxidant activity.
3H-spiro[isobenzofuran-1,3’-pyrazole]: A spirocyclic compound with similar structural features.
3,6-Di-substituted isobenzofuran-1(3H)-ones:
Uniqueness
5-Chloro-1’-methylspiro(isobenzofuran-1(3H),2’-pyrrolidine) is unique due to its specific spirocyclic structure, which combines the properties of both isobenzofuranone and pyrrolidine
Properties
CAS No. |
83962-58-7 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
6-chloro-1'-methylspiro[1H-2-benzofuran-3,2'-pyrrolidine] |
InChI |
InChI=1S/C12H14ClNO/c1-14-6-2-5-12(14)11-4-3-10(13)7-9(11)8-15-12/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
YAYDKMCQQQJANI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12C3=C(CO2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




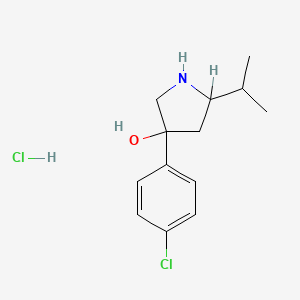
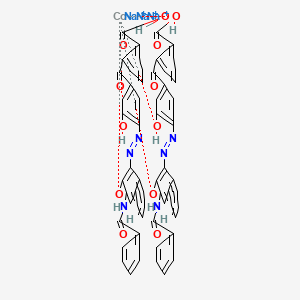
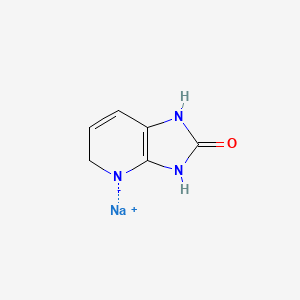
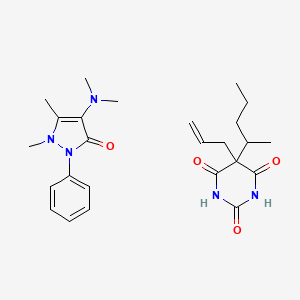
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)
